3-[2-(2-phenoxyethoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione
Übersicht
Beschreibung
3-[2-(2-phenoxyethoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione, commonly known as PD-0332991, is a small molecule inhibitor that targets cyclin-dependent kinases (CDKs) 4 and 6. It was first synthesized by Pfizer in 2004 and has since been studied for its potential use in cancer treatment.
Wirkmechanismus
PD-0332991 binds to the ATP-binding site of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (Rb). Rb normally acts as a tumor suppressor by inhibiting the activity of the E2F family of transcription factors. When Rb is phosphorylated by CDK4 and CDK6, it releases E2F, allowing for the transcription of genes involved in cell cycle progression. By blocking CDK4 and CDK6, PD-0332991 prevents the phosphorylation of Rb and the subsequent activation of E2F.
Biochemical and Physiological Effects:
PD-0332991 has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and melanoma. It has also been shown to induce cell cycle arrest and apoptosis in these cell lines. In animal models, PD-0332991 has been shown to inhibit tumor growth and prolong survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of PD-0332991 is its specificity for CDK4 and CDK6. This allows for targeted inhibition of these kinases without affecting other cell cycle regulators. However, PD-0332991 has also been shown to have limited efficacy in some cancer types, such as pancreatic cancer.
Zukünftige Richtungen
There are several potential future directions for the study of PD-0332991. One area of research is the development of combination therapies that include PD-0332991. For example, PD-0332991 has been shown to enhance the efficacy of hormone therapy in breast cancer. Another area of research is the identification of biomarkers that can predict response to PD-0332991. This could help to identify patients who are most likely to benefit from treatment. Finally, there is ongoing research into the development of more potent and selective CDK4/6 inhibitors.
Wissenschaftliche Forschungsanwendungen
PD-0332991 has been extensively studied for its potential use in cancer treatment. It works by inhibiting CDK4 and CDK6, which are involved in the regulation of the cell cycle. By blocking these kinases, PD-0332991 can prevent cancer cells from proliferating and dividing.
Eigenschaften
IUPAC Name |
3-[2-(2-phenoxyethoxy)ethyl]-5,5-diphenylimidazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c28-23-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)26-24(29)27(23)16-17-30-18-19-31-22-14-8-3-9-15-22/h1-15H,16-19H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYLKDSNPKZQDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCOCCOC3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.